Laminaran

Description

Properties

IUPAC Name |

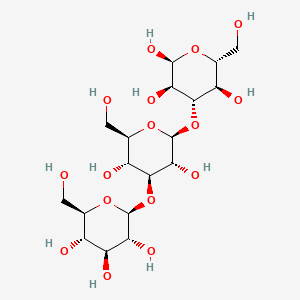

(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17+,18+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTMGCOVALSLOR-DEVYUCJPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9008-22-4 |

Source

|

| Record name | Laminaran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Laminaran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Laminaran as a Pathogen-Associated Molecular Pattern (PAMP): A Technical Guide for Researchers

This guide provides an in-depth exploration of laminaran, a β-glucan from brown algae, and its significant role as a Pathogen-Associated Molecular Pattern (PAMP) in activating the innate immune system. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular mechanisms of laminaran recognition, subsequent signaling cascades, and practical experimental approaches to investigate its immunomodulatory properties.

The Molecular Profile of Laminaran: A PAMP of Interest

Laminaran, a storage polysaccharide found in brown algae, is structurally a low molecular weight β-glucan.[1][2] It is primarily composed of a linear β(1→3)-glucan backbone with some β(1→6)-branches.[2] This structural motif is recognized by the innate immune system as a PAMP, a signature molecule associated with microbial pathogens, thereby triggering a defensive response.[3][4] The diverse biological activities attributed to laminaran, including its immunomodulatory, anti-inflammatory, antioxidant, and anti-tumor effects, have positioned it as a molecule of significant interest for therapeutic and research applications.[1][3][5]

Recognition of Laminaran by Pattern Recognition Receptors (PRRs)

The immunomodulatory effects of laminaran are initiated through its interaction with Pattern Recognition Receptors (PRRs) on the surface of immune cells.[3][6] These receptors are the sentinels of the innate immune system, tasked with detecting conserved microbial structures.

Dectin-1: The Primary Receptor for β-Glucans

Dectin-1, a C-type lectin receptor (CLR), stands out as the principal receptor for β-glucans, including laminaran.[3][7] It is predominantly expressed on myeloid cells such as macrophages, dendritic cells, and neutrophils.[3] The binding of laminaran to Dectin-1 is a critical first step in initiating an immune response.

The Agonist vs. Antagonist Conundrum

A crucial aspect of laminaran research is the conflicting reports of its function as either a Dectin-1 agonist or antagonist.[7][8] Some studies demonstrate that laminaran can directly stimulate immune cells, acting as an agonist, while others report its ability to block the binding and signaling of other β-glucans, thus functioning as an antagonist.[7][8] This discrepancy is largely attributed to the physicochemical properties of the laminaran preparations used, including:

-

Purity: Contaminants in laminaran preparations can influence experimental outcomes.

-

Molecular Weight: The molecular weight of laminaran can vary significantly between different sources and extraction methods, which appears to impact its biological activity.[7]

-

Structural Conformation: The degree of branching and the overall three-dimensional structure can affect receptor binding and signaling.

Therefore, meticulous characterization of the laminaran preparation is paramount for reproducible and interpretable results.

Other Potential Receptors

While Dectin-1 is the primary receptor, there is evidence suggesting the involvement of other PRRs in laminaran recognition, such as Toll-like receptors (TLRs), specifically TLR2 and TLR4, and Complement Receptor 3 (CR3).[1][4] The engagement of these receptors can lead to synergistic or distinct signaling pathways, further diversifying the immune response to laminaran.

Signaling Cascades Activated by Laminaran

The interaction of laminaran with its receptors on immune cells triggers a cascade of intracellular signaling events, leading to the activation of transcription factors and the subsequent expression of genes involved in inflammation and immunity.

Dectin-1 Mediated Signaling

Upon laminaran binding, Dectin-1 initiates a signaling pathway that involves the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM)-like domain. This leads to the recruitment and activation of spleen tyrosine kinase (Syk), which in turn activates downstream pathways, including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]

-

MAPK (Mitogen-Activated Protein Kinase) pathway: This pathway, involving ERK, JNK, and p38, regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[4]

JAK/STAT Pathway Involvement

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway has also been implicated in laminaran-induced signaling.[4] This pathway is crucial for the expression of various immune-related genes, including those encoding for cytokines and their receptors.

The following diagram illustrates the key signaling pathways activated by laminaran:

Caption: Laminaran-induced signaling pathways in immune cells.

Immunological Consequences of Laminaran Recognition

The activation of these signaling pathways culminates in a multifaceted immune response, characterized by:

-

Cytokine and Chemokine Production: Laminaran stimulates the production of a wide array of cytokines, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, as well as anti-inflammatory cytokines such as IL-10.[3][4] This balanced cytokine response is crucial for an effective yet controlled immune reaction. It also induces the secretion of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[9]

-

Phagocytosis: The engagement of Dectin-1 can enhance the phagocytic capacity of macrophages, facilitating the engulfment and clearance of pathogens.

-

Reactive Oxygen Species (ROS) Production: Laminaran can trigger the production of ROS, which have direct microbicidal activity.[9]

-

Dendritic Cell Maturation and Antigen Presentation: Laminaran promotes the maturation of dendritic cells, enhancing their ability to present antigens to T cells and thereby bridging the innate and adaptive immune responses.[3][8] This leads to the activation of T helper (Th) cells and cytotoxic T lymphocytes (CTLs).[8]

-

Enhancement of Natural Killer (NK) Cell Cytotoxicity: Studies have shown that laminaran can enhance the cytotoxic activity of NK cells, which are important for eliminating virally infected and cancerous cells.[3]

Experimental Protocols for Studying Laminaran's PAMP Activity

To aid researchers in their investigation of laminaran, this section provides an overview of essential experimental workflows and methodologies.

Laminaran Preparation and Characterization

Given the variability of commercial laminaran, proper characterization is a critical first step.

Protocol: Depyrogenation and Characterization of Laminaran

-

Depyrogenation: To remove endotoxin (lipopolysaccharide) contamination, which can confound results by signaling through TLR4, use an endotoxin removal column or polymyxin B affinity resin.[7] Verify endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.

-

Molecular Weight Determination: Employ size-exclusion chromatography with multi-angle light scattering (SEC-MALS) to determine the molecular weight distribution.

-

Structural Analysis: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the β-1,3 and β-1,6 glycosidic linkages.[7]

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the laminaran preparation.

In Vitro Cell-Based Assays

Macrophage and dendritic cell lines are valuable tools for studying the cellular responses to laminaran.

Recommended Cell Lines:

-

THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells.[3]

-

Bone Marrow-Derived Macrophages (BMDMs) and Dendritic Cells (BMDCs): Primary cells that provide a more physiologically relevant model.

Protocol: Macrophage Stimulation and Cytokine Measurement

-

Cell Culture: Culture RAW 264.7 or differentiated THP-1 cells in appropriate media.

-

Stimulation: Treat the cells with various concentrations of characterized laminaran for a specified time (e.g., 24 hours). Include a negative control (media alone) and a positive control (e.g., LPS).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.[9][10]

In Vivo Models

Animal models are essential for understanding the systemic effects of laminaran.

Experimental Approach: In Vivo Immunomodulation Study

-

Animal Model: Use C57BL/6 mice or other appropriate strains.

-

Administration: Administer laminaran via intravenous (i.v.) or intraperitoneal (i.p.) injection.[8]

-

Sample Collection: At various time points post-administration, collect blood for serum cytokine analysis and spleens or other lymphoid organs for immune cell phenotyping by flow cytometry.

-

Analysis: Analyze serum cytokine levels by ELISA. Isolate splenocytes and stain for cell surface markers (e.g., CD11c, MHC class II, CD86 for dendritic cells) to assess activation and maturation.

The following diagram outlines a general experimental workflow for investigating laminaran's PAMP activity:

Caption: General experimental workflow for studying laminaran's PAMP activity.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating the effects of laminaran on immune cells. It is important to note that direct comparison between studies can be challenging due to variations in laminaran preparations and experimental conditions.

| Cell Type | Laminaran Concentration | Measured Response | Fold Change/Value | Reference |

| RAW 264.7 macrophages | 300-500 µg/mL | NO Production | Significant increase | [9] |

| RAW 264.7 macrophages | 300-500 µg/mL | MCP-1 Production | Significant increase | [9] |

| RAW 264.7 macrophages | 400-500 µg/mL | G-CSF Production | Significant increase | [9] |

| Murine spleen DCs | 25 mg/kg (in vivo) | IL-6 mRNA in spleen | Dramatic increase | [8] |

| Murine spleen DCs | 25 mg/kg (in vivo) | TNF-α mRNA in spleen | Dramatic increase | [8] |

| Human dendritic cells | Not specified | IL-6 secretion | 24% increase | [4] |

Conclusion and Future Directions

Laminaran's role as a PAMP highlights its potential as a potent immunomodulator. Its ability to activate innate immune cells through PRRs like Dectin-1 makes it a compelling candidate for various applications, including as a vaccine adjuvant, an anti-cancer agent, and a general immune stimulant.[5][8] However, the conflicting reports on its agonist versus antagonist activity underscore the critical need for standardized and well-characterized laminaran preparations in research.

Future research should focus on elucidating the precise structure-activity relationships of laminaran to understand how factors like molecular weight and branching patterns influence its interaction with Dectin-1 and other PRRs. Furthermore, exploring the synergistic effects of laminaran with other immune-stimulating molecules could open new avenues for therapeutic development. A deeper understanding of the complex signaling networks activated by laminaran will be instrumental in harnessing its full therapeutic potential for the benefit of human health.

References

-

Advancements in the Extraction, Characterization, and Bioactive Potential of Laminaran: A Review. National Institutes of Health. [Link]

-

Biological Properties and Health-Promoting Functions of Laminarin: A Comprehensive Review of Preclinical and Clinical Studies. MDPI. [Link]

-

Advancements in the Extraction, Characterization, and Bioactive Potential of Laminaran: A Review. MDPI. [Link]

-

Laminarin. Wikipedia. [Link]

-

Pattern recognition receptors: function, regulation and therapeutic potential. National Institutes of Health. [Link]

-

Laminarin Promotes Immune Responses and Normalizes Glutamic Oxaloacetic Transaminase and Glutamic Pyruvic Transaminase Levels in Leukemic Mice In Vivo. National Institutes of Health. [Link]

-

From algae to advancements: laminarin in biomedicine. RSC Publishing. [Link]

-

Immunostimulatory Effect of Laminarin on RAW 264.7 Mouse Macrophages. National Institutes of Health. [Link]

-

Laminarin promotes anti-cancer immunity by the maturation of dendritic cells. National Institutes of Health. [Link]

-

Immunoregulatory Activity of the Natural Product Laminarin Varies Widely as a Result of Its Physical Properties. ResearchGate. [Link]

-

Laminarin Effects, a β-(1,3)-Glucan, on Skin Cell Inflammation and Oxidation. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Laminarin - Wikipedia [en.wikipedia.org]

- 3. Advancements in the Extraction, Characterization, and Bioactive Potential of Laminaran: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancements in the Extraction, Characterization, and Bioactive Potential of Laminaran: A Review [mdpi.com]

- 5. From algae to advancements: laminarin in biomedicine - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08161C [pubs.rsc.org]

- 6. Pattern recognition receptors: function, regulation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Laminarin promotes anti-cancer immunity by the maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunostimulatory Effect of Laminarin on RAW 264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Bioavailability of Dietary Laminaran: A Technical Guide for Researchers

Introduction: Laminaran, a Bioactive Polysaccharide from the Sea

Laminaran is a storage polysaccharide, a form of β-glucan, found abundantly in brown algae (Phaeophyceae).[1][2] Its structure primarily consists of a β-(1,3)-D-glucan backbone with β-(1,6) branches.[3][4] This unique structural arrangement makes it largely resistant to digestion by the endogenous enzymes present in the upper gastrointestinal tract of most animal models.[2] Consequently, the bioavailability of laminaran is not defined by its direct absorption as a monosaccharide, but rather by the intricate interplay between its fermentation by the gut microbiota and the subsequent absorption and physiological effects of its metabolites. This guide provides an in-depth exploration of the bioavailability of dietary laminaran in animal models, focusing on its digestion, microbial fermentation, metabolic fate, and immunomodulatory activities. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to design and interpret studies involving this promising bioactive compound.

Part 1: The Journey of Laminaran Through the Digestive Tract

Resistance to Host Digestion

Upon oral ingestion, laminaran traverses the stomach and small intestine largely intact. Studies have demonstrated that due to its β-glycosidic bonds, laminaran is not hydrolyzed by mammalian digestive enzymes such as amylase.[2] This resistance to enzymatic breakdown is a key characteristic that defines its role as a dietary fiber. An in vitro study utilizing hydrochloric acid at physiological conditions and homogenates of the human digestive system showed no significant hydrolysis of laminaran.[2]

The Central Role of the Gut Microbiota

The primary site of laminaran's biological activity is the lower gastrointestinal tract, particularly the colon. Here, it serves as a fermentable substrate for the resident gut microbiota.[5] The gut microbiome possesses a diverse array of carbohydrate-active enzymes (CAZymes) capable of degrading complex polysaccharides like laminaran that are otherwise indigestible by the host.[5] Specifically, bacteria from the phylum Bacteroidetes are known to be efficient degraders of laminaran.[5]

The fermentation of laminaran by gut bacteria leads to a cascade of downstream effects, fundamentally altering the gut environment and influencing host physiology.

Part 2: Microbial Fermentation and the Production of Bioactive Metabolites

The microbial breakdown of laminaran results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[5][6] These SCFAs are readily absorbed by the host and serve as a crucial link between dietary fiber intake and systemic health benefits.

Modulation of the Gut Microbiota Composition

Dietary supplementation with laminaran has been shown to significantly alter the composition of the gut microbiota in various animal models. It acts as a prebiotic, selectively promoting the growth of beneficial bacteria.

-

Increased Abundance of Beneficial Bacteria: Studies in mice and pigs have demonstrated that laminaran supplementation can increase the populations of Bifidobacteria and Lactobacillus species.[7][8] In a study on mice fed a high-fat diet, laminaran ingestion shifted the gut microbiota towards a profile associated with higher energy metabolism.[7]

-

Reduction of Potentially Pathogenic Bacteria: Research in weaned piglets has shown that dietary laminaran can reduce the numbers of E. coli in the cecum and colon.[8]

-

Increased Microbial Diversity: In spotted seabass, dietary laminaran was found to significantly increase the diversity of the intestinal microbial community.[8]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of laminaran by gut microbiota leads to the production of SCFAs.[1][5][6] These molecules are not only a primary energy source for colonocytes but also act as signaling molecules with wide-ranging physiological effects.

-

Butyrate: Known as the preferred energy source for colonic epithelial cells, butyrate plays a critical role in maintaining gut barrier integrity.[6]

-

Propionate: Primarily metabolized in the liver, propionate is involved in gluconeogenesis and has been linked to effects on lipid metabolism.

-

Acetate: The most abundant SCFA, acetate enters the systemic circulation and can be utilized by peripheral tissues.

The production of SCFAs also contributes to a decrease in the luminal pH of the colon, which can further inhibit the growth of pH-sensitive pathogenic bacteria.[1][6]

Part 3: Immunomodulatory Effects of Laminaran

Laminaran and its fermentation products have been shown to exert significant immunomodulatory effects, influencing both the innate and adaptive immune systems.[1][5]

Direct Interaction with Immune Cells

Laminaran can be recognized by pattern recognition receptors (PRRs) on immune cells, such as Dectin-1, which is a major receptor for β-glucans.[5] This interaction can trigger downstream signaling cascades, leading to the activation of immune cells including macrophages, neutrophils, and dendritic cells.[5]

Modulation of Cytokine Expression

Studies in various animal models have demonstrated that laminaran can modulate the expression of cytokines, which are key signaling molecules in the immune system.

-

In pigs, dietary laminaran was shown to enhance the lipopolysaccharide (LPS)-induced pro-inflammatory cytokine response in colonic tissue, suggesting a priming effect on the gut-associated lymphoid tissue (GALT).[9] Specifically, it increased the gene expression of IL-6 and IL-8.[9]

-

Laminaran has also been shown to influence the expression of genes involved in mucin synthesis, which is crucial for the integrity of the mucosal barrier.[9]

The immunomodulatory effects of laminaran are complex and can be both pro-inflammatory and anti-inflammatory depending on the context and the specific animal model.

Part 4: Animal Models and Experimental Protocols

A variety of animal models have been utilized to investigate the bioavailability and physiological effects of dietary laminaran.

Common Animal Models

| Animal Model | Key Findings | References |

| Mice | Modulation of gut microbiota, reduction of high-fat diet-induced obesity, immunomodulatory effects. | [7] |

| Rats | Changes in intestinal mucus composition, increased SCFA production. | [6] |

| Pigs | Alteration of gut microbiota, reduction in pathogenic bacteria, immunomodulation in the gut. | [8][9] |

| Fish | Improved growth performance, enhanced intestinal health and microbial diversity. | [8] |

| Zebrafish | In vivo studies on anti-tumor effects. | [5][10] |

Key Experimental Protocols

Objective: To determine the digestibility of laminaran and quantify the production of SCFAs in an animal model (e.g., rats).

Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats to individual metabolic cages for 7 days.

-

Dietary Groups: Divide animals into a control group (fed a standard AIN-93G diet) and a laminaran group (fed the standard diet supplemented with 5% w/w laminaran).

-

Feeding Period: Provide diets and water ad libitum for 14 days.

-

Sample Collection: Over the final 3 days, collect feces and urine for digestibility calculations. At the end of the study, euthanize the animals and collect cecal and colonic contents for SCFA analysis.

-

SCFA Analysis: Analyze SCFA concentrations in cecal and colonic contents using gas chromatography (GC).

-

Data Analysis: Calculate apparent digestibility of laminaran. Statistically compare SCFA concentrations between the control and laminaran groups.

Objective: To assess the impact of dietary laminaran on the composition of the gut microbiota.

Methodology:

-

Experimental Design: Use an appropriate animal model (e.g., C57BL/6 mice) and establish control and laminaran-supplemented dietary groups.

-

Fecal Sample Collection: Collect fresh fecal samples at baseline and at the end of the dietary intervention period.

-

DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available kit.

-

16S rRNA Gene Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.

-

Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq.

-

Bioinformatic Analysis: Process the raw sequencing data using pipelines like QIIME2 or mothur to perform quality filtering, operational taxonomic unit (OTU) clustering, and taxonomic assignment.

-

Statistical Analysis: Analyze alpha and beta diversity to assess within-sample and between-sample diversity, respectively. Identify differentially abundant taxa between the dietary groups.

Visualizations

Diagram 1: Metabolic Fate of Dietary Laminaran

Caption: The metabolic journey of dietary laminaran through the gastrointestinal tract.

Diagram 2: Experimental Workflow for Gut Microbiota Analysis

Caption: A typical experimental workflow for analyzing the effects of laminaran on the gut microbiota.

Conclusion

The bioavailability of dietary laminaran in animal models is a multifaceted process that extends beyond simple absorption. Its primary impact lies in its role as a prebiotic dietary fiber that is selectively fermented by the gut microbiota. This fermentation leads to the production of bioactive SCFAs and a modulation of the gut microbial ecosystem, which in turn elicits a range of physiological responses, including immunomodulation. Understanding these complex interactions is paramount for researchers and developers aiming to harness the health-promoting potential of this marine-derived polysaccharide in functional foods, nutraceuticals, and therapeutic applications. The experimental frameworks provided in this guide offer a starting point for robust scientific inquiry into the promising biological activities of laminaran.

References

- (2016).

- (2023). Growth performance, digestive capacity and intestinal health of juvenile spotted seabass (Lateolabrax maculatus) fed dietary laminarin supplement. Frontiers.

- (2022). Biological Properties and Health-Promoting Functions of Laminarin: A Comprehensive Review of Preclinical and Clinical Studies. PMC.

- (2024). Advancements in the Extraction, Characterization, and Bioactive Potential of Laminaran: A Review. PMC - NIH.

- (2025). Mechanisms of Laminaria japonica Polysaccharide Digestion and Absorption: Structure, In Vivo Fluorescence Imaging, and Gut Microbiota. PubMed.

- (2023). Metabolisms and multiple functions of laminaran in marine algae under global change. [Source not provided].

- (2024). From algae to advancements: laminarin in biomedicine. RSC Publishing.

- (2024). From algae to advancements: laminarin in biomedicine. PMC.

- (2024). Advancements in the Extraction, Characterization, and Bioactive Potential of Laminaran: A Review. MDPI.

- (2011). The effects of laminarin derived from Laminaria digitata on measurements of gut health: selected bacterial populations, intestinal fermentation, mucin gene expression and cytokine gene expression in the pig. British Journal of Nutrition.

- (2007). Study on the effects of laminarin, a polysaccharide from seaweed, on gut characteristics.

- (2015).

- (2018). Overview of β-Glucans from Laminaria spp.

- (2020). Laminarin, a Major Polysaccharide in Stramenopiles. MDPI.

Sources

- 1. Biological Properties and Health-Promoting Functions of Laminarin: A Comprehensive Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mel2.xmu.edu.cn [mel2.xmu.edu.cn]

- 4. From algae to advancements: laminarin in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancements in the Extraction, Characterization, and Bioactive Potential of Laminaran: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Laminarin favorably modulates gut microbiota in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Growth performance, digestive capacity and intestinal health of juvenile spotted seabass (Lateolabrax maculatus) fed dietary laminarin supplement [frontiersin.org]

- 9. The effects of laminarin derived from Laminaria digitata on measurements of gut health: selected bacterial populations, intestinal fermentation, mucin gene expression and cytokine gene expression in the pig | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Precision Enzymatic Hydrolysis of Laminaran for Bioactive Oligosaccharide Production

Application Note: AN-BIO-2026-LM

Abstract & Introduction

Laminaran (or laminarin) is a low-molecular-weight storage

While native laminaran possesses baseline immunomodulatory activity, its hydrolyzed products—Laminari-oligosaccharides (LOS) —exhibit significantly enhanced solubility and bioavailability. These oligosaccharides (DP 2–10) are high-value targets in drug development due to their ability to bind Dectin-1 receptors on macrophages, triggering immune cascades without the toxicity associated with high-molecular-weight fungal glucans.

This guide details the controlled enzymatic depolymerization of laminaran using Laminarinase (endo-

Mechanistic Insight: The Enzyme-Substrate Complex

To design a robust protocol, one must understand the specific cleavage pattern of the enzyme. Commercial "Laminarinase" (often derived from Trichoderma sp. or Penicillium sp.) typically contains a mixture of two distinct catalytic activities:

-

Endo-

-1,3-glucanase (EC 3.2.1.39): Cleaves internal glycosidic bonds randomly. This is the primary driver for generating oligosaccharides (LOS). -

Exo-

-1,3-glucanase (EC 3.2.1.58): Cleaves glucose units from the non-reducing end. High exo-activity is undesirable if LOS is the target, as it results in rapid conversion to glucose monomers.

Critical Control Point: To maximize LOS yield and minimize glucose production, reaction kinetics (Time and Enzyme:Substrate ratio) must be tightly controlled to favor endo-activity before exo-enzymes degrade the products.

Visualization: Hydrolysis Mechanism

Figure 1: Mechanism of action distinguishing Endo- vs. Exo-glucanase activity on the branched laminaran structure.

Materials & Reagents

Substrate Selection

-

Laminaran Source: Laminaria digitata (highly soluble) is preferred over Laminaria hyperborea (insoluble/gelling) for homogeneous hydrolysis.

-

Purity: Ensure protein content is <2% to prevent fouling of HPLC columns later.

Enzyme[2][3][4][5][6][7][8][9][10]

-

Primary Choice: Laminarinase from Trichoderma sp. (Sigma L9634 or equivalent).[3]

-

Activity Definition: One unit will liberate 1.0 mg of reducing sugar (as glucose) from laminaran per minute at pH 5.0 at 37°C.

Buffers

-

Reaction Buffer: 50 mM Sodium Acetate buffer, pH 5.0. (Citrate-Phosphate buffer pH 5.0 is an alternative).

-

Stopping Reagent: Ice bath and heating block (100°C).

Experimental Protocol

Substrate Preparation (Solubilization)

Laminaran can be "stubborn" to dissolve at room temperature due to hydrogen bonding.

-

Weigh 1.0 g of Laminaran powder.

-

Add to 40 mL of 50 mM Sodium Acetate buffer (pH 5.0) .

-

Heat to 80°C with stirring for 15 minutes until solution is clear.

-

Cool to 37°C (or reaction temperature).

-

Adjust final volume to 50 mL (Concentration: 20 mg/mL or 2% w/v).

Enzyme Preparation[4][9][11]

-

Prepare a stock solution of Laminarinase (e.g., 10 U/mL) in cold acetate buffer immediately before use. Do not vortex vigorously; invert to mix.

Hydrolysis Reaction (Time-Course Optimization)

This protocol uses a time-course approach to identify the peak LOS production window.

-

Setup: Aliquot 5 mL of substrate solution into 5 separate reaction tubes (labeled T0, T30, T60, T120, T240 minutes).

-

Initiation: Add enzyme stock to achieve a final ratio of 5 U per gram of substrate (approx 100 µL of stock depending on specific activity).

-

Incubation: Incubate at 37°C (or 50°C for thermostable variants) with gentle shaking (150 rpm).

-

Termination: At each time point, remove the specific tube and immediately submerge in boiling water (100°C) for 10 minutes. This denatures the enzyme irreversibly.

-

Clarification: Centrifuge at 10,000 x g for 10 minutes to remove denatured protein. Collect supernatant.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the controlled enzymatic hydrolysis of laminaran.

Analytical Validation

To prove the protocol worked, you must quantify the Degree of Polymerization (DP).

Reducing Sugar Assay (DNS Method)

Used to calculate the Degree of Hydrolysis (DH).

-

Reagent: 3,5-Dinitrosalicylic acid (DNS).

-

Method: Mix 0.5 mL hydrolysate + 0.5 mL DNS reagent. Boil 5 min. Measure Absorbance at 540 nm.[3]

-

Calculation: Compare against a Glucose standard curve.

HPLC Profiling (The Gold Standard)

This separates the specific oligosaccharides (DP2, DP3, DP4).[4]

-

System: HPLC with ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index).

-

Column: Amino-bonded silica (e.g., Zorbax NH2 or Carbohydrate Analysis column).

-

Mobile Phase: Acetonitrile : Water (Gradient).

-

Start: 75% ACN (Retains oligos).

-

End: 50% ACN (Elutes larger oligos).

-

-

Flow Rate: 1.0 mL/min.

-

Expected Retention: Glucose (fastest) < Laminaribiose (DP2) < Laminaritriose (DP3).

Optimization Data & Troubleshooting

Typical Hydrolysis Parameters

The following table summarizes optimal conditions for common Laminarinase sources.

| Parameter | Trichoderma sp.[5][6][7][8] (Fungal) | Thermotoga sp. (Bacterial) | Impact of Deviation |

| Optimum pH | 4.5 – 5.5 | 6.0 – 6.5 | pH > 7.0 drastically reduces activity. |

| Optimum Temp | 37°C – 50°C | 70°C – 80°C | >60°C denatures fungal enzymes rapidly. |

| Reaction Time | 2 – 4 Hours | 1 – 2 Hours | Excessive time yields only Glucose (loss of bioactivity). |

| E:S Ratio | 5 – 10 U/g | 1 – 5 U/g | Too high = rapid over-hydrolysis. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield of Oligos | Substrate not dissolved. | Ensure "Pre-treatment" heating step (80°C) is performed.[9] |

| Only Glucose Detected | Over-hydrolysis (Exo-activity). | Reduce reaction time by 50% or reduce Enzyme concentration. |

| High Backpressure (HPLC) | Protein precipitation. | Ensure Heat Inactivation + Centrifugation steps are rigorous. Filter (0.22 µm) before injection. |

References

-

Kadam, S. U., et al. (2015). "Extraction, structure and biofunctional activities of laminarin from brown algae." International Journal of Food Science & Technology. Link

-

Yin, M., et al. (2014). "Preparation and antioxidant activity of laminarin oligosaccharides." Carbohydrate Polymers. Link

-

Sigma-Aldrich. "Enzymatic Assay of Laminarinase (EC 3.2.1.39)." Technical Bulletin. Link

-

Graiff, K., et al. (2016). "Enzymatic hydrolysis of laminarin by a commercial enzyme preparation." Journal of Applied Phycology. Link

-

Mikkelsen, M. D., et al. (2021). "Accurate Quantification of Laminarin in Marine Organic Matter with Enzymes from Marine Microbes." Applied and Environmental Microbiology. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Purification and characterization of laminaran hydrolases from Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of pH and Temperature on Enzyme Activity of Chitosanase Produced Under Solid Stated Fermentation by Trichoderma spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. From algae to advancements: laminarin in biomedicine - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08161C [pubs.rsc.org]

Application Notes and Protocols for the Chemical Sulfation of Laminaran

Introduction: Enhancing the Bioactivity of Laminaran through Sulfation

Laminaran, a β-glucan polysaccharide extracted from brown algae, is a molecule of significant interest in the pharmaceutical and biomedical fields due to its inherent biological activities, including antitumor, immunomodulatory, and anticoagulant properties.[1][2][3] However, the therapeutic potential of native laminaran can be significantly amplified through chemical modification, with sulfation being one of the most effective strategies. The introduction of sulfate groups onto the laminaran backbone can dramatically alter its physicochemical properties and three-dimensional structure, leading to enhanced biological efficacy.[1][3] This guide provides a comprehensive overview of the principles, methods, and characterization techniques for the chemical sulfation of laminaran, designed for researchers, scientists, and drug development professionals.

The Rationale for Sulfation: A Structure-Function Perspective

The addition of negatively charged sulfate groups to the neutral laminaran molecule induces significant conformational changes.[1] This increased negative charge density can enhance interactions with cell surface receptors and other biological molecules, which is often the basis for the observed increase in bioactivity. For instance, sulfated laminaran has been shown to possess superior antitumor and anticoagulant activities compared to its native form.[1][3][4] The degree of sulfation (DS), defined as the average number of sulfate groups per monosaccharide unit, and the position of these groups on the glucan ring are critical parameters that determine the resulting biological activity.[4]

Choosing the Right Sulfation Method: A Comparative Analysis

Several reagents can be employed for the sulfation of polysaccharides. The choice of method depends on factors such as the desired degree of sulfation, concerns about polymer degradation, and the availability of reagents. The two most common and effective methods for laminaran sulfation are the sulfur trioxide-pyridine complex and the chlorosulfonic acid-pyridine method.

| Method | Sulfating Agent | Typical Solvent | Key Advantages | Key Disadvantages |

| Sulfur Trioxide-Pyridine | SO₃•py complex | Dimethylformamide (DMF) | Milder reaction conditions, stable and easy to handle reagent.[5][6] | Can lead to some polymer chain degradation, requires preparation of the SO₃•py complex.[5] |

| Chlorosulfonic Acid-Pyridine | Chlorosulfonic acid (HSO₃Cl) in pyridine | Dimethylformamide (DMF) or Formamide | High yields and high degree of substitution achievable.[1][7] | HSO₃Cl is highly corrosive and reacts violently with water, requires careful handling in an ice bath.[7] |

Experimental Workflow: From Native Laminaran to Bioactive Derivative

The following diagram illustrates the general workflow for the chemical sulfation of laminaran.

Caption: General mechanism of polysaccharide sulfation.

Conclusion and Future Perspectives

Chemical sulfation is a powerful and versatile tool for enhancing the therapeutic potential of laminaran. By carefully selecting the sulfation method and controlling the reaction conditions, researchers can generate a library of sulfated laminaran derivatives with varying degrees and patterns of sulfation. This allows for the systematic investigation of structure-activity relationships and the optimization of biological efficacy for specific applications in drug development. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the exciting possibilities of sulfated laminaran.

References

-

Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Hintze, V., et al. (2024). Exploration of methods for polysaccharide sulfation. Diva-portal.org. Retrieved February 6, 2026, from [Link]

-

Desai, U. R. (2019). Design, synthesis, and biomedical applications of synthetic sulphated polysaccharides. Boston University. Retrieved February 6, 2026, from [Link]

-

Li, S., et al. (2022). Chemical Modification, Characterization, and Activity Changes of Land Plant Polysaccharides: A Review. Molecules, 27(15), 4939. Retrieved February 6, 2026, from [Link]

-

Alban, S., et al. (1996). Synthesis of laminarin sulfates with anticoagulant activity. Carbohydrate Research, 281(1), 99-111. Retrieved February 6, 2026, from [Link]

-

Ji, Y., et al. (2013). Sulfated modification and anti-tumor activity of laminarin. Experimental and Therapeutic Medicine, 6(5), 1259-1264. Retrieved February 6, 2026, from [Link]

-

(2013). Sulfated modification and anti-tumor activity of laminarin. ResearchGate. Retrieved February 6, 2026, from [Link]

-

From algae to advancements: laminarin in biomedicine. (2024). RSC Publishing. Retrieved February 6, 2026, from [Link]

-

Ouyang, J., et al. (2023). Sulfated Laminarin Polysaccharides Reduce the Adhesion of Nano-COM Crystals to Renal Epithelial Cells by Inhibiting Oxidative and Endoplasmic Reticulum Stress. Marine Drugs, 21(7), 401. Retrieved February 6, 2026, from [Link]

-

Study of antioxidant activities of sulfated polysaccharides from Laminaria japonica. (n.d.). ScienceDirect. Retrieved February 6, 2026, from [Link]

-

Zvyagintseva, T. N., et al. (2021). Combined Anticancer Effect of Sulfated Laminaran from the Brown Alga Alaria angusta and Polyhydroxysteroid Glycosides from the Starfish Protoreaster lincki on 3D Colorectal Carcinoma HCT 116 Cell Line. Marine Drugs, 19(10), 543. Retrieved February 6, 2026, from [Link]

-

Sulfated modification and anti-tumor activity of laminarin. (2013). Spandidos Publications. Retrieved February 6, 2026, from [Link]

-

Advancements in the Extraction, Characterization, and Bioactive Potential of Laminaran: A Review. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Zvyagintseva, T. N., et al. (2021). Combined Anticancer Effect of Sulfated Laminaran from the Brown Alga Alaria angusta and Polyhydroxysteroid Glycosides from the Starfish Protoreaster lincki on 3D Colorectal Carcinoma HCT 116 Cell Line. Marine Drugs, 19(10), 543. Retrieved February 6, 2026, from [Link]

-

Polysaccharide. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

-

A Direct Sulfation Process of a Marine Polysaccharide in Ionic Liquid. (2012). PLoS ONE, 7(4), e35773. Retrieved February 6, 2026, from [Link]

-

Al-shdefat, R., et al. (2025). Determination of the degree of sulfonation in cross-linked and non-cross-linked Poly(ether ether ketone) using different analytical techniques. Heliyon, 11(1), e41708. Retrieved February 6, 2026, from [Link]

-

Hernández-Garibay, E., et al. (2022). FTIR Characterization of Sulfated Polysaccharides Obtained from Macrocystis integrifolia Algae and Verification of Their Antiangiogenic and Immunomodulatory Potency In Vitro and In Vivo. Marine Drugs, 21(1), 22. Retrieved February 6, 2026, from [Link]

-

FTIR analysis of purified sulphated polysaccharides from S. tenerrimum. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Degree of sulfation (DStotal) and distribution of the sulfate groups in the derivatives in the determiantion of coagulation inhibition. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions. (2022). ChemRxiv. Retrieved February 6, 2026, from [Link]

-

The Use of FTIR Spectroscopy as a Tool for the Seasonal Variation Analysis and for the Quality Control of Polysaccharides from Seaweeds. (2023). MDPI. Retrieved February 6, 2026, from [Link]

-

FTIR spectra of sulfated polysaccharides obtained from T. turbinata. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Hernández-Garibay, E., et al. (2022). FTIR Characterization of Sulfated Polysaccharides Obtained from Macrocystis integrifolia Algae and Verification of Their Antiangiogenic and Immunomodulatory Potency In Vitro and In Vivo. Marine Drugs, 21(1), 22. Retrieved February 6, 2026, from [Link]

-

Characterization of laminaran and a highly sulfated polysaccharide from Sargassum fusiforme. (2009). ResearchGate. Retrieved February 6, 2026, from [Link]

-

A New Method for the Quantitative Determination of Sulfate Ions in Aqueous Extracts from Soils and in Aqueous Media, and. (2023). SciSpace. Retrieved February 6, 2026, from [Link]

-

Analytical methods for quantitating sulfate in plasma and serum. (2019). Drug Metabolism Reviews, 51(2), 166-176. Retrieved February 6, 2026, from [Link]

-

Method 9038: Sulfate (Turbidimetric). (1986). United States Environmental Protection Agency. Retrieved February 6, 2026, from [Link]

Sources

- 1. Sulfated modification and anti-tumor activity of laminarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From algae to advancements: laminarin in biomedicine - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08161C [pubs.rsc.org]

- 3. Combined Anticancer Effect of Sulfated Laminaran from the Brown Alga Alaria angusta and Polyhydroxysteroid Glycosides from the Starfish Protoreaster lincki on 3D Colorectal Carcinoma HCT 116 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of laminarin sulfates with anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives [mdpi.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Chemical Modification, Characterization, and Activity Changes of Land Plant Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Electrospinning Laminaran-Based Nanofibrous Scaffolds: Protocols for Tissue Engineering Applications

Abstract

Laminaran (Laminarin), a low-molecular-weight

Introduction: The Immunomodulatory Scaffold

The integration of laminaran into tissue engineering scaffolds transforms a passive support structure into an active immunomodulatory device. Unlike inert polymers, laminaran actively engages the host immune system.

Mechanism of Action

Laminaran acts primarily through the Dectin-1 receptor , a C-type lectin receptor expressed on macrophages and dendritic cells.[1] Binding initiates a signaling cascade that modulates the inflammatory response, promoting a shift from a pro-inflammatory (M1) to a pro-healing (M2) macrophage phenotype, which is critical for tissue regeneration.

The Electrospinning Challenge

Pure laminaran solutions exhibit low viscoelasticity and high surface tension, leading to electrospraying (bead formation) rather than fiber formation. To overcome this, "carrier polymers" are required to provide the necessary chain entanglement.

Materials & Equipment

Reagents

-

Active Agent: Laminaran (from Laminaria digitata or Eisenia bicyclis), Mw ~5–10 kDa.

-

Carrier Polymer A (Hydrophilic): Poly(vinyl alcohol) (PVA), Mw 89,000–98,000, 99% hydrolyzed.

-

Carrier Polymer B (Hydrophobic): Poly(

-caprolactone) (PCL), Mw 80,000. -

Solvents: Deionized Water (DI), Chloroform (

), Dimethylformamide (DMF). -

Surfactant: Span-80 (for emulsion stability).

-

Crosslinker: Genipin (biocompatible) or Glutaraldehyde (25% solution).

Equipment

-

High Voltage Power Supply: 0–30 kV DC range.

-

Syringe Pump: Precision of 0.1 mL/h.

-

Collector: Grounded flat plate (random fibers) or rotating drum (aligned fibers).

-

Spinneret: 21G or 23G stainless steel blunt needle.

Protocol A: Laminaran/PVA Nanofibers (Wound Healing)

Best for: Rapid release, hydrogel-like wound dressings, soft tissue repair.

Step 1: Solution Preparation[2]

-

PVA Stock: Dissolve PVA (10% w/v) in DI water at 80°C with magnetic stirring for 4 hours until clear. Cool to room temperature.

-

Laminaran Stock: Dissolve Laminaran (10% w/v) in DI water at room temperature.

-

Blending: Mix the PVA and Laminaran solutions to achieve a final volume ratio of 80:20 or 70:30 (PVA:Laminaran).

-

Note: Higher laminaran content decreases fiber diameter but increases the risk of beading.

-

-

Homogenization: Stir the blend for 2 hours. Sonicate for 10 minutes to remove air bubbles.

Step 2: Electrospinning Parameters

| Parameter | Setting | Rationale |

| Voltage | 15 – 18 kV | Sufficient field strength to overcome surface tension of water. |

| Flow Rate | 0.5 – 0.8 mL/h | Slow feed allows solvent evaporation, preventing wet fiber fusion. |

| Tip-to-Collector | 12 – 15 cm | Ensures fibers are dry before hitting the collector. |

| Humidity | < 40% RH | High humidity causes PVA to absorb water and lose fiber structure. |

Step 3: Crosslinking (Critical)

PVA/Laminaran fibers will dissolve instantly in wound exudate without crosslinking.

-

Method (Genipin - Biocompatible):

-

Soak the nanofiber mat in a 0.5% (w/v) Genipin solution (in ethanol/water 70:30) for 24–48 hours.

-

Rinse with PBS.

-

Observation: The mat will turn dark blue, indicating successful crosslinking.

-

Protocol B: Laminaran/PCL Nanofibers (Structural Support)

Best for: Bone regeneration, long-term implants, drug delivery. Technique: Water-in-Oil (W/O) Emulsion Electrospinning.

Step 1: Emulsion Preparation

-

Oil Phase (PCL): Dissolve PCL (12% w/v) in Chloroform/DMF (70:30 v/v). Stir overnight.

-

Aqueous Phase (Laminaran): Dissolve Laminaran (15% w/v) in a minimal amount of DI water.

-

Emulsification:

-

Add Span-80 surfactant (1% v/v relative to oil phase) to the PCL solution.

-

Dropwise add the Laminaran solution into the PCL solution while stirring.

-

Ratio: 90% Oil Phase / 10% Aqueous Phase.

-

Sonicate: Probe sonicate for 60 seconds to create a stable milky-white emulsion.

-

Step 2: Electrospinning Parameters

| Parameter | Setting | Rationale |

| Voltage | 18 – 22 kV | Higher voltage needed for the dielectric constant of organic solvents. |

| Flow Rate | 1.0 – 1.5 mL/h | Higher flow rate supports the emulsion stability. |

| Tip-to-Collector | 15 – 18 cm | Chloroform evaporates fast; distance prevents "skinning" of the nozzle. |

| Agitation | Periodic | If using a syringe, rotate it every 20 mins to prevent phase separation. |

Biological Validation & Mechanism

To confirm the bioactivity of your scaffold, you must validate the Dectin-1 pathway activation.

Visualizing the Signaling Pathway

The following diagram illustrates how Laminaran-functionalized nanofibers interact with macrophages to promote healing.

Caption: Figure 1. Mechanism of Action. Laminaran released from the scaffold binds to Dectin-1 receptors on macrophages, triggering the Syk/NF-κB pathway to modulate cytokine release and accelerate tissue repair.

Characterization & Troubleshooting

Standard Characterization Suite

-

SEM (Scanning Electron Microscopy): Verify fiber diameter (aim for 200–600 nm) and absence of beads.

-

FTIR (Fourier Transform Infrared Spectroscopy): Look for Laminaran peaks (1000–1200

C-O-C stretch) overlapping with PCL/PVA spectra. -

Contact Angle: Laminaran should decrease the contact angle of PCL (making it more hydrophilic).

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Beading (Electrospraying) | Polymer concentration too low. | Increase PVA or PCL concentration by 2%. |

| Jet Instability (Whipping) | Voltage too high. | Reduce voltage by 2–3 kV. |

| Nozzle Clogging | Solvent evaporation at tip. | Wipe tip with solvent-soaked swab; reduce humidity (for PVA). |

| Phase Separation (PCL Blend) | Unstable emulsion. | Increase surfactant (Span-80) or sonication time. |

References

-

Electrospinning of Biomedical Nanofibers/Nanomembranes: Effects of Process Parameters. National Institutes of Health (NIH). Available at: [Link]

-

Laminarin-mediated targeting to Dectin-1 enhances antigen-specific immune responses. Biochemical and Biophysical Research Communications. Available at: [Link][1]

-

Electrospun Scaffolds for Tissue Engineering: A Review. MDPI. Available at: [Link][2][3][4][5][6][7]

-

Non-Toxic Crosslinking of Electrospun Gelatin Nanofibers for Tissue Engineering. MDPI. Available at: [Link][7]

-

Electrospinning of PCL-Based Blends: Processing Optimization. MDPI. Available at: [Link][2]

Sources

- 1. Laminarin-mediated targeting to Dectin-1 enhances antigen-specific immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multifunctional Electrospun Materials from Poly(Vinyl Alcohol)/Chitosan and Polylactide Incorporating Rosmarinic Acid and Lidocaine with Antioxidant and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Fabrication and Characterization of Electrospun Silk Fibroin/Gelatin Scaffolds Crosslinked With Glutaraldehyde Vapor [frontiersin.org]

- 6. Frontiers | Dectin-1 participates in the immune-inflammatory response to mouse Aspergillus fumigatus keratitis by modulating macrophage polarization [frontiersin.org]

- 7. Dectin-1 Is A Major β-Glucan Receptor On Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

formulation of laminaran nanoparticles for vaccine delivery

Application Note & Protocol Guide

Executive Summary

This guide details the engineering of Laminaran (Laminarin) Nanoparticles (LNPs) for vaccine delivery.[1] Unlike passive carriers, Laminaran is a bioactive

This note moves beyond basic dissolution to provide two field-proven protocols:

-

Ionic Gelation (Laminaran-Chitosan Hybrid): Best for encapsulating soluble antigens (proteins/peptides) with high loading efficiency.

-

Covalent Conjugation (Oxidized Laminaran): Best for surface-displaying antigens to maximize receptor recognition.

Scientific Rationale & Mechanism

Why Laminaran?

Laminaran (derived from Laminaria digitata) overcomes the "passive bystander" limitation of lipid nanoparticles (LNPs) and PLGA. It is a Pathogen-Associated Molecular Pattern (PAMP) mimic.

-

Receptor Targeting: Laminaran binds specifically to Dectin-1 (CLEC7A) on Antigen-Presenting Cells (APCs).

-

Immune Activation: Binding triggers the Syk-CARD9-MALT1 signaling complex, inducing NF-

B activation and the production of Th1/Th17-polarizing cytokines (IL-12, TNF- -

Biocompatibility: Neutral charge and hydrophilicity prevent non-specific protein adsorption (fouling) in the bloodstream.

Mechanism of Action

The following diagram illustrates the dual role of the nanoparticle: protecting the antigen payload while simultaneously triggering the adjuvant pathway.

Figure 1: Dectin-1 signaling pathway activated by Laminaran nanoparticles, leading to adjuvant effects.[2]

Material Selection & Specifications

Success depends on the purity and molecular weight (MW) of the polysaccharides.

| Component | Specification | Critical Quality Attribute (CQA) |

| Laminaran | Source: Laminaria digitataMW: 3–6 kDa | |

| Chitosan | Low MW (50–190 kDa)Deacetylation: >85% | Cationic Density: Required for complexation with anionic Laminaran and endosomal escape. |

| Sodium Tripolyphosphate (TPP) | Technical Grade (>98%) | Crosslinker: Multivalent anion for ionic gelation. |

| Sodium Periodate | Reagent Grade | Oxidizing Agent: For creating aldehyde groups in Protocol 2. |

| Antigen | Model: BSA or OVATarget: Viral protein | pI (Isoelectric Point): Determines pH of formulation buffer. |

Protocol 1: Ionic Gelation (Laminaran-Chitosan Hybrid)

Application: Encapsulation of soluble protein antigens. Principle: Chitosan (positive) forms a polyelectrolyte complex with Laminaran (negative/neutral) and TPP, trapping the antigen in the core.

Reagents Preparation[1][3][4][5][6][7][8][9]

-

Chitosan Solution (CS): Dissolve Chitosan (2 mg/mL) in 1% (v/v) acetic acid. Stir overnight. Filter through 0.45 µm PVDF membrane. Adjust pH to 4.5 using 1M NaOH.

-

Laminaran Solution (LAM): Dissolve Laminaran (1 mg/mL) in ultrapure water.

-

TPP Solution: Dissolve TPP (1 mg/mL) in ultrapure water.

Step-by-Step Procedure

-

Antigen Premixing: Add the specific antigen (e.g., 500 µg) to the Laminaran solution (5 mL). Stir gently for 15 min at 4°C to allow weak adsorption.

-

Nanoparticle Formation:

-

Place 10 mL of Chitosan Solution on a magnetic stirrer (600 RPM).

-

Critical Step: Add the Laminaran-Antigen mixture dropwise (approx. 1 mL/min) into the Chitosan solution.

-

Immediately follow by adding 2 mL of TPP Solution dropwise.

-

Observation: The solution should turn opalescent (Tyndall effect), indicating nanoparticle formation.

-

-

Maturation: Continue stirring for 30 minutes at room temperature.

-

Purification:

-

Centrifuge at 12,000

g for 30 minutes at 4°C. -

Discard supernatant (keep for Encapsulation Efficiency calculation).[3]

-

Resuspend pellet in PBS (pH 7.4) or Trehalose (5% w/v) if lyophilizing.

-

Formulation Variables

-

CS:LAM Ratio: Optimal is typically 3:1 to 5:1 (w/w). Excess Laminaran can destabilize the cationic shell.

-

pH: Maintain pH 4.0–5.0 during mixing. If pH > 6.0, Chitosan precipitates instead of forming nanoparticles.

Protocol 2: Covalent Conjugation (Oxidized Laminaran)

Application: Surface display of antigens or increasing stability. Principle: Oxidation of Laminaran creates reactive aldehyde groups that form Schiff bases with amine groups on the antigen or Chitosan.

Step-by-Step Procedure

-

Oxidation (Activation):

-

Dissolve 100 mg Laminaran in 10 mL distilled water.

-

Add 100 mg Sodium Periodate (NaIO

). Protect from light.[3] -

Stir for 6 hours at room temperature.

-

Quenching: Add 100 µL ethylene glycol to stop the reaction.

-

Dialysis: Dialyze against water (MWCO 1 kDa) for 24 hours to remove excess periodate. Lyophilize to obtain Oxidized Laminaran (o-LAM) .

-

-

Conjugation/Particle Formation:

-

Dissolve o-LAM (2 mg/mL) in PBS (pH 7.4).

-

Add Antigen (containing primary amines).

-

Add Sodium Cyanoborohydride (NaCNBH

, 20 mM) to reduce the Schiff base to a stable secondary amine. -

Stir for 24 hours at 4°C.

-

-

Purification:

-

Use size-exclusion chromatography (SEC) or centrifugal filtration (MWCO 100 kDa) to separate Laminaran-Antigen conjugates from free antigen.

-

Process Workflow Diagram

Figure 2: Experimental workflow for Laminaran nanoparticle synthesis via ionic gelation or oxidation.

Characterization & Quality Control

| Parameter | Method | Target Range | Troubleshooting (If out of range) |

| Particle Size | Dynamic Light Scattering (DLS) | 150 – 350 nm | Too large: Increase stirring speed or sonicate (30s, 20% amp). Too small: Reduce TPP concentration. |

| Zeta Potential | Electrophoretic Mobility | +20 to +35 mV | Low charge: Increase Chitosan:Laminaran ratio. Positive charge is crucial for mucosal uptake. |

| PDI | DLS | < 0.3 | High PDI: Ensure dropwise addition is slow and steady. Filter stock solutions. |

| Encapsulation Efficiency (EE%) | Bradford/BCA Assay on supernatant | > 70% | Low EE: Adjust pH closer to antigen pI (but keep < 6.0). Increase polymer concentration. |

| Morphology | TEM / SEM | Spherical, smooth | Aggregates: Use cryoprotectant (Trehalose) during drying. |

In Vitro Release Study

Perform release studies in PBS (pH 7.4) and Acetate Buffer (pH 5.0, simulating endosomes) at 37°C. Laminaran-Chitosan particles typically show a "burst release" (20% in 4h) followed by sustained release over 48–72h.

References

-

Yu, R., et al. (2025). Polyethyleneimine-modified Laminarin nanoparticles as a novel vaccine adjuvant for ovalbumin to enhance the immune responses.[4] International Journal of Biological Macromolecules. Link

-

Xie, Y., et al. (2010). Laminarin-mediated targeting to Dectin-1 enhances antigen-specific immune responses.[5] Biochemical and Biophysical Research Communications. Link

-

Venkatesan, J., et al. (2016). Seaweed Polysaccharide-Based Nanoparticles: Preparation and Applications for Drug Delivery.[6] Polymers.[7][8][6][9][10] Link

-

Lee, J.S., et al. (2022). Dialdehyde modification of laminarin for facile synthesis of ultrafine silver nanoparticles.[11] Carbohydrate Polymers. Link

-

Goodridge, H.S., et al. (2009). Dectin-1: what is it for? Immunological Reviews. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Dectin-1 Signaling Update: New Perspectives for Trained Immunity [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Polyethyleneimine-modified Laminarin nanoparticles as a novel vaccine adjuvant for ovalbumin to enhance the immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Laminarin-mediated targeting to Dectin-1 enhances antigen-specific immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Nanoparticle-Based Delivery Systems for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polysaccharide - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Dialdehyde modification of laminarin for facile synthesis of ultrafine silver nanoparticles with excellent antibacterial and wound healing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Hydrocolloid Solubility & Engineering

Ticket #8842: Improving Water Solubility of High Molecular Weight (HMW) Laminaran

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker for Biological Assays)

Executive Summary

You are encountering solubility issues with High Molecular Weight (HMW) Laminaran (typically >5–10 kDa). Unlike its Low Molecular Weight (LMW) counterparts, HMW laminaran—particularly from Laminaria hyperborea—exhibits a strong tendency to form inter-chain hydrogen bonds, leading to triple-helix aggregates, gelling, or precipitation in cold water.

This guide provides three tiers of intervention:

-

Physical Modulation: Non-destructive thermal and shear activation for immediate use.

-

Chemical Derivatization: Sulfation protocols to introduce charge repulsion (permanent solubility).

-

Enzymatic Tuning: Controlled depolymerization to optimize the molecular weight/solubility ratio.

Module 1: The Physics of Insolubility

To solve the problem, we must first visualize the barrier. HMW laminaran is not "hydrophobic" in the traditional sense; it is self-associative .

-

The Mechanism: Long stretches of

-(1,3)-glucan backbones self-assemble into triple helices stabilized by inter-chain hydrogen bonds. -

The Trigger: Low branching degrees (low

-(1,6) content) allow these helices to pack tightly, excluding water. This is common in "insoluble laminaran" varieties (e.g., from L. hyperborea).

Caption: Figure 1. The hysteresis loop of laminaran solubility. Without modification, HMW laminaran naturally reverts to an insoluble helical state upon cooling.

Module 2: Physical Solubilization (Non-Destructive)

Use this method if you cannot chemically modify the sample due to regulatory or assay constraints.

The "Flash-Heat" Protocol Standard stirring is insufficient. You must overcome the activation energy of the hydrogen bonds.

| Step | Action | Technical Rationale |

| 1. Dispersion | Disperse powder in dH₂O at room temp. Do not heat yet. | Prevents "fish-eye" clumping where outer layers gel and shield the dry core. |

| 2. Thermal Pulse | Heat to 80–90°C for 20–30 mins with vigorous stirring. | Disrupts the triple-helix structure, transitioning chains to random coils. |

| 3. Shear Stress | Apply sonication (20 kHz, 30% amp, 5 mins) while hot. | Mechanical shear aids in disentangling long polymer chains. |

| 4. Stabilization | CRITICAL: Use immediately or maintain >40°C. | Preventing cooling below the gel-sol transition temperature ( |

Troubleshooting Tip: If you must cool the solution, add a chaotropic agent like Urea (6M) or DMSO (10-20%) if your assay permits. These interfere with H-bond reformation.

Module 3: Chemical Derivatization (Sulfation)

Use this method for drug development. Sulfation not only ensures permanent cold-water solubility but often enhances antiviral and anticoagulant bioactivity.

Protocol: Chlorosulfonic Acid-Pyridine Method

This method introduces negatively charged sulfate groups (

Reagents:

-

Pyridine (Anhydrous)

-

Chlorosulfonic acid (

) -

Formamide[1]

-

Dialysis tubing (3.5 kDa MWCO)

Workflow:

-

Preparation: Dissolve 1g HMW Laminaran in 40mL Formamide/Pyridine (1:1) at 60°C.

-

Reagent Mix: Dropwise addition of Chlorosulfonic acid to cold Pyridine (keep on ice) to form the sulfating complex.

-

Reaction: Add the complex to the Laminaran solution. Incubate at 60°C for 3–4 hours .

-

Termination: Add ice water and neutralize with NaOH to pH 7.0.

-

Purification: Dialyze against dH₂O for 48 hours to remove pyridine salts. Lyophilize.

Validation Criteria:

-

Solubility: Product should dissolve instantly in cold water (>50 mg/mL).

-

Elemental Analysis: Check Sulfur (S) content. Target Degree of Substitution (DS) > 0.5.

Module 4: Enzymatic Tuning (Controlled Hydrolysis)

Use this method to reduce viscosity and improve solubility while retaining the

The "Clip and Solubilize" Protocol

We utilize Laminarinase (endo-

Caption: Figure 2. Enzymatic depolymerization workflow. Precision timing is required to stop the reaction before total hydrolysis to glucose occurs.

Protocol Steps:

-

Buffer: Suspend laminaran (1% w/v) in 50mM Sodium Acetate buffer (pH 5.0).

-

Hydrolysis: Add Laminarinase (e.g., from Trichoderma sp.) at 0.1 U/mg substrate.

-

Incubation: Incubate at 37°C.

-

Checkpoint: Every 15 mins, take an aliquot. Test solubility by cooling to 4°C.

-

Termination: Once the aliquot remains clear at 4°C, boil the main batch for 10 mins to kill the enzyme.

Troubleshooting & FAQ

Q1: My solution was clear at 80°C but turned cloudy at room temperature. Why? A: This is Retrogradation . The chains have re-aligned into aggregates.

-

Fix: You likely have Laminaria hyperborea (low branching). You must either maintain heat, use the Sulfation protocol (Module 3), or switch to Laminaria digitata derived laminaran, which is naturally more soluble.

Q2: Can I use acid hydrolysis instead of enzymes?

A: Not recommended. Acid hydrolysis (HCl) is random and harsh. It often creates high amounts of glucose monomers (impurities) and destroys the

Q3: How do I measure if I actually improved solubility? A: Use Turbidimetry . Measure Absorbance at 600nm.

-

Insoluble/Aggregate = High OD (

). -

Soluble = Low OD (

). -

Self-Check: Centrifuge at 10,000xg for 10 mins. If you see a pellet, it is not truly soluble.

References

-

Ziatogorska, I. et al. (2025). Structural characterization of laminaran and galactofucan extracted from the brown seaweed Saccharina longicruris. ResearchGate. Link

-

Kadam, S. U. et al. (2015).[2] Laminarin from Irish Brown Seaweeds Ascophyllum nodosum and Laminaria hyperborea: Ultrasound Assisted Extraction, Characterization and Bioactivity. Marine Drugs. Link

-

Miao, B. et al. (1995).[3] Water-soluble and water-insoluble forms of laminaran.[4][5] (Contextualized via Extraction, structure and biofunctional activities of laminarin review). Oxford Academic. Link

-

Graiff, A. et al. (2021). Combined Anticancer Effect of Sulfated Laminaran from the Brown Alga Alaria angusta. MDPI. Link

-

Becker, A. et al. (2023). Accurate Quantification of Laminarin in Marine Organic Matter with Enzymes from Marine Microbes. Applied and Environmental Microbiology. Link

Sources

- 1. Regulation of Laminaria Polysaccharides with Different Degrees of Sulfation during the Growth of Calcium Oxalate Crystals and their Protective Effects on Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From algae to advancements: laminarin in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

preventing depolymerization of laminaran during acid extraction

Technical Support & Optimization Hub

Current Status: Operational Topic: Preventing Depolymerization During Acid Extraction Ticket Priority: High (Structural Integrity Critical)

Executive Summary: The "Goldilocks" Dilemma

Laminaran (or laminarin) is a storage

If your extracted laminaran has low viscosity, fails to precipitate in ethanol, or shows poor bioactivity, you have likely shattered the polymer backbone into glucose monomers or short-chain oligosaccharides. This guide provides the kinetic controls necessary to maintain Molecular Weight (MW) integrity.

Module 1: Critical Parameter Optimization

Understanding the Kinetics of Hydrolysis

To prevent depolymerization, you must treat extraction as a kinetic race. You want to solubilize the polymer before the acid hydrolyzes the backbone.

The Kinetic Triad: pH, Temperature, Time

The rate of hydrolysis (

| Parameter | The "Danger Zone" (High Hydrolysis) | The "Safe Zone" (Integrity Preserved) | Technical Rationale |

| Acidity (pH) | pH < 1.5 (e.g., >0.5 M HCl) | pH 2.0 – 3.0 (e.g., 0.05–0.1 M HCl) | At pH < 1.5, the protonation of the glycosidic oxygen becomes rapid, leading to bond cleavage. |

| Temperature | > 80°C (Boiling is fatal) | 60°C – 70°C | Activation energy for hydrolysis is reached easily above 80°C. 60°C is sufficient for cell wall permeabilization. |

| Duration | > 4 hours | 15 min (UAE) – 2.5 hours (Orbital) | Prolonged exposure to acid, even at mild temperatures, inevitably degrades the polymer. |

Comparative Outcome Data

Based on extraction efficiency vs. molecular weight retention (Source: Kadam et al., 2015; Garcia-Vaquero et al., 2017)

| Extraction Method | Condition | Yield (% dw) | MW Integrity | Bioactivity Potential |

| Harsh Acid | 1.0 M HCl, 90°C, 4h | High (~12%) | Critical Failure (< 3 kDa) | Low (Hydrolyzed to monomers) |

| Optimized Acid | 0.1 M HCl, 70°C, 2.5h | Moderate (~6%) | High (Native MW preserved) | High |

| Ultrasound (UAE) | 0.1 M HCl, 60°C, 15m | Moderate (~6.2%) | Excellent (Minimized exposure) | Very High |

Module 2: The Extraction Decision Matrix (Visualization)

This logic flow helps you determine the correct extraction path based on your available equipment and integrity requirements.

Caption: Decision matrix for selecting the optimal extraction pathway. Note the critical divergence in time parameters between standard and ultrasound-assisted methods.

Module 3: Troubleshooting Guide (FAQs)

Q1: My yield is high, but the precipitate is a sticky goo rather than a powder. What happened? Diagnosis: Severe depolymerization. The Science: When laminaran is hydrolyzed into short-chain oligosaccharides or glucose, it loses the ability to precipitate cleanly in ethanol. High yields in this context often indicate you have extracted a "soup" of glucose monomers, not the target polymer. The Fix: Reduce temperature to 60°C and acid concentration to 0.1 M. Ensure you are using cold ethanol (4°C) for precipitation.

Q2: I am using 0.1 M HCl, but my viscosity is still dropping over time. Why? Diagnosis: Failure to quench the reaction. The Science: Acid hydrolysis continues even after you remove the sample from the heat source. If you filter the supernatant and let it sit at pH 2.0 while preparing for the next step, the polymer continues to degrade. The Fix: You must neutralize the supernatant to pH 7.0 using 1 M NaOH immediately after the heating step and before filtration/concentration. This "freezes" the chemical structure.

Q3: Can I use sulfuric acid (

Q4: How do I remove the hydrolyzed fragments if some degradation occurs? Diagnosis: Improper purification cutoff. The Science: If you use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) of 3.5 kDa, you might retain damaged fragments. The Fix: Use a dialysis membrane with an MWCO of 10–12 kDa . Native laminaran is typically 5–30 kDa. A 10 kDa cutoff allows glucose and small hydrolyzed fragments to escape, leaving only the biologically active, high-molecular-weight fraction.

Module 4: Validated Protocol (Low-Shear, pH-Controlled)

Objective: Extract laminaran from Laminaria digitata or Saccharina latissima while minimizing glycosidic bond cleavage.

-

Pre-treatment (Defatting):

-

Mix dried algal powder with acetone or ethanol (1:10 w/v).

-

Stir at room temperature for 1 hour. Filter and discard solvent.

-

Reason: Removes lipids and pigments that interfere with acid penetration.

-

-

Acid Extraction (The Critical Step):

-

Quenching (Neutralization):

-

Remove from heat.[1]

-

Immediately adjust pH to 7.0 using 1 M NaOH.

-

Reason: Stops hydrolysis kinetics instantly.

-

-

Clarification:

-

Centrifuge at 4000

g for 15 min. Collect supernatant.

-

-

Purification (Dialysis):

-

Transfer supernatant to dialysis tubing (MWCO 10–14 kDa ).

-

Dialyze against distilled water for 24 hours (change water 3 times).

-

Reason: Removes salt (NaCl formed during neutralization) and low-MW glucose fragments.

-

-

Recovery:

-

Concentrate dialysate (rotary evaporator) to 1/5th volume.

-

Precipitate with 3 volumes of cold 99% Ethanol .

-

Centrifuge and lyophilize the pellet.

-

References

-

Kadam, S. U., Tiwari, B. K., & O'Donnell, C. P. (2015). Extraction, structure and biofunctional activities of laminarin from brown algae.[3][4][5][6][7] International Journal of Food Science & Technology. Link

-

Garcia-Vaquero, M., Rajauria, G., O'Doherty, J. V., & Sweeney, T. (2017). Polysaccharides from macroalgae: Recent advances, innovative extraction technologies and physico-chemical characterization. Advances in Food and Nutrition Research. Link

-